Product packaging for Dichloroacetic anhydride(Cat. No.:CAS No. 4124-30-5)

Dichloroacetic anhydride

Cat. No.: B1195690
CAS No.: 4124-30-5
M. Wt: 239.9 g/mol
InChI Key: RQHMQURGSQBBJY-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Carboxylic Anhydrides

Dichloroacetic anhydride (B1165640) belongs to the family of halogenated carboxylic anhydrides, a class of organic compounds derived from carboxylic acids where one or more hydrogen atoms on the alkyl chain have been replaced by halogens. These anhydrides are generally more reactive than their non-halogenated counterparts due to the electron-withdrawing effects of the halogen atoms, which increases the electrophilicity of the carbonyl carbons.

This family includes other important compounds such as chloroacetic anhydride, trichloroacetic anhydride, and trifluoroacetic anhydride. Within this group, dichloroacetic anhydride is distinguished by having two chlorine atoms on each of the alpha carbons adjacent to the carbonyl groups. This specific level of chlorination imparts a unique balance of reactivity and stability, making it a useful reagent in organic synthesis. Its chemistry is closely related to that of its parent acid, dichloroacetic acid (DCA), and its corresponding acyl chloride, dichloroacetyl chloride. uran.uasujanchemicals.com The derivatives of dichloroacetic acid are recognized as valuable building blocks in the synthesis of various pharmaceutical agents and biologically active molecules. uran.ua

Historical Development and Early Synthetic Endeavors

While the parent compound, dichloroacetic acid, was first synthesized in 1864, specific historical details regarding the initial synthesis of this compound are not extensively documented in available literature. nih.goviarc.frnih.gov The development of synthetic routes to anhydrides typically follows the discovery and production of their parent acids and related acyl chlorides.

Early and general synthetic methods for carboxylic anhydrides provide a likely context for the preparation of this compound. These methods often involve:

Dehydration of the corresponding carboxylic acid: Using a strong dehydrating agent to remove one molecule of water from two molecules of dichloroacetic acid.

Reaction of an acid salt with an acyl chloride: A common and effective method involves reacting a salt of dichloroacetic acid (e.g., sodium dichloroacetate) with dichloroacetyl chloride. chemicalbook.com This reaction, a form of nucleophilic acyl substitution, yields the anhydride and a salt byproduct.

A 2021 study illustrates a modern application of this principle, describing the synthesis of a dichloroacetic acid conjugate by reacting the acid with dichloroacetyl chloride in the presence of a base, 4-(dimethylamino)pyridine (DMAP), which proceeds via the in-situ formation of the anhydride. researchgate.net While early patents and publications focused on the synthesis of the parent acid from precursors like chloral (B1216628) hydrate (B1144303) or through the chlorination of acetic acid, the synthesis of the anhydride itself remains a more specialized topic within the broader history of organic chemistry. orgsyn.org

Current Research Landscape and Academic Significance

The academic significance of this compound is primarily centered on its role as a specialized reagent in organic synthesis, particularly in medicinal and materials chemistry. Its utility stems from its ability to introduce the dichloroacetyl group into other molecules.

Detailed research findings highlight its specific applications:

Acylating Agent: this compound is employed as an acylating agent. A notable example is its use in the acylation of 10-Deacetylbaccatin III, a key intermediate in the semi-synthesis of the anticancer drug paclitaxel. chemicalbook.com This demonstrates its role in the synthesis of complex, biologically active molecules.

Modification of Polymers: The anhydride has been used to prepare cellulose (B213188) dichloroacetates, modifying the properties of the natural polymer for potential new applications. chemicalbook.com

Synthesis of Pharmaceutical Prodrugs: There is significant contemporary interest in the biological activities of dichloroacetate (B87207) (the salt of dichloroacetic acid), particularly in cancer metabolism research. nih.govwikipedia.orguran.ua this compound serves as a key reagent for synthesizing covalent conjugates and prodrugs of dichloroacetic acid. researchgate.net These research efforts aim to improve the delivery and efficacy of DCA by attaching it to other molecules, and the anhydride is a critical tool for forming the necessary ester or amide linkages. uran.uaresearchgate.net

Immunology Research: It has been evaluated as a chemical agent for inducing autoimmune responses in research models, helping scientists to study the mechanisms of autoimmunity. chemicalbook.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2Cl4O3 B1195690 Dichloroacetic anhydride CAS No. 4124-30-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,2-dichloroacetyl) 2,2-dichloroacetate
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InChI

InChI=1S/C4H2Cl4O3/c5-1(6)3(9)11-4(10)2(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RQHMQURGSQBBJY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(C(=O)OC(=O)C(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl4O3
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DSSTOX Substance ID

DTXSID5041011
Record name Dichloroacetic anhydride
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Molecular Weight

239.9 g/mol
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CAS No.

4124-30-5
Record name Acetic acid, 2,2-dichloro-, 1,1′-anhydride
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Record name Dichloroacetic anhydride
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Record name Acetic acid, 2,2-dichloro-, 1,1'-anhydride
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Record name Dichloroacetic anhydride
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Record name 2,2'-dichloroacetic anhydride
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Record name DICHLOROACETIC ANHYDRIDE
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Synthetic Methodologies for Dichloroacetic Anhydride

Established Synthetic Routes and Mechanistic Considerations

The classical methods for synthesizing dichloroacetic anhydride (B1165640) primarily involve the reaction of dichloroacetic acid with an activated form, such as its corresponding acyl chloride, or through direct dehydration.

Reaction of Dichloroacetyl Chloride with Dichloroacetic Acid

A well-established route to symmetric carboxylic anhydrides involves the reaction of a carboxylic acid with its corresponding acyl chloride. In the case of dichloroacetic anhydride, this involves the reaction between dichloroacetic acid and dichloroacetyl chloride. This method is analogous to the synthesis of chloroacetic anhydride, which is prepared by reacting chloroacetic acid with chloroacetyl chloride. google.comsolubilityofthings.com

The reaction mechanism proceeds via nucleophilic acyl substitution. The oxygen atom of the hydroxyl group in dichloroacetic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of dichloroacetyl chloride. This is followed by the elimination of a molecule of hydrogen chloride (HCl), resulting in the formation of this compound. The process is often driven to completion by removing the HCl gas as it forms.

A general procedure, adapted from the synthesis of chloroacetic anhydride, involves carefully controlled temperature conditions. google.com Initially, the reactants are mixed at a reduced temperature, then slowly heated. This multi-stage heating process helps to manage the evolution of HCl gas and drive the reaction towards the product. google.com The final product is typically purified by vacuum distillation. google.com

Table 1: Representative Reaction Conditions for Chloroacetic Anhydride Synthesis (Analogous) Data adapted from a patent for the synthesis of the related compound, chloroacetic anhydride. google.com

ParameterValue
Reactants Chloroacetic Acid, Chloroacetyl Chloride
Initial Temperature 10-15 °C
Intermediate Temperature 40-50 °C (Hold for 1-2 hours)
Final Temperature 80-140 °C (Hold for 2-7 hours)
Purification Vacuum Distillation
Reported Yield 92-97%
Reported Purity 99.0-99.7%

Dehydration of Dichloroacetic Acid Precursors

The direct dehydration of carboxylic acids is a fundamental method for producing anhydrides. For dichloroacetic acid, this involves the removal of one molecule of water from two molecules of the acid. This transformation requires a potent dehydrating agent due to the stability of the carboxylic acid. Phosphorus pentoxide (P₄O₁₀) is a commonly cited and effective reagent for this purpose. wiley-vch.dechemcess.com

P₄O₁₀ + RCO₂H → P₄O₉(OH)₂ + [RC(O)]₂O

This method is powerful but can be limited by the formation of a viscous coating on the dehydrating agent, which may inhibit the reaction. The use of strong dehydrating agents like P₄O₁₀ is a classic, though not always environmentally benign, approach to anhydride synthesis. nih.gov

Novel and Optimized Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods. This includes the use of catalysts to lower reaction barriers and the application of green chemistry principles to reduce waste and energy consumption.

Utilization of Catalytic Systems in Anhydride Formation

Catalytic methods offer a more sophisticated approach to anhydride synthesis, often providing higher efficiency and milder reaction conditions compared to stoichiometric reagents. While specific catalytic systems for this compound are not widely reported, general catalytic strategies for anhydride formation are applicable.

Palladium-based catalysts have been successfully employed in the synthesis of carboxylic anhydrides from alkenes and carboxylic acids through hydrocarbonylation reactions. bohrium.comresearchgate.net These methods generate anhydrides in moderate to excellent yields and can be applied to a wide range of substrates. bohrium.com For instance, a palladium-catalyzed carbonylative telomerization of 1,3-butadiene (B125203) with carboxylic acids yields mixed anhydrides. rsc.org

Another approach involves the use of triphenylphosphine (B44618) oxide in combination with oxalyl chloride. nih.govacs.org This system generates a highly reactive intermediate, Ph₃PCl₂, which catalyzes the formation of symmetric carboxylic anhydrides from the corresponding acids under mild, neutral conditions with high yields and short reaction times. nih.govacs.org

Table 2: Catalytic Systems for General Anhydride Synthesis

Catalytic SystemReactantsKey Features
Palladium / Phosphine Ligand Alkene, Carboxylic Acid, COForms symmetric or mixed anhydrides; Additive-free. bohrium.comresearchgate.net
Triphenylphosphine Oxide / Oxalyl Chloride Carboxylic AcidMild, neutral conditions; High yields; Short reaction times. nih.govacs.org
Scandium(III) triflate (Sc(OTf)₃) Amide, WaterOne-step synthesis via tandem catalysis. nih.govacs.org

These catalytic methods represent a significant advancement, reducing the reliance on harsh stoichiometric reagents and minimizing waste production.

Application of Green Chemistry Principles in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inacs.org In the context of this compound synthesis, this involves maximizing atom economy, using safer solvents, designing for energy efficiency, and employing catalytic reagents. rsc.org

Established methods, such as those using phosphorus pentoxide or involving acyl chlorides, often have poor atom economy, as significant portions of the reagents end up as waste byproducts (e.g., hydrated phosphorus compounds or HCl). acs.orgrsc.org A greener approach would favor catalytic routes that maximize the incorporation of all reactant materials into the final product. acs.org

The selection of solvents is another critical aspect. Traditional organic solvents can be hazardous and environmentally damaging. imist.ma Green chemistry encourages the use of safer alternatives or, ideally, solvent-free conditions. For example, some modern acylation reactions are performed using neat acetic anhydride, which acts as both a reagent and a green solvent, allowing for easy product isolation. researchgate.net

Furthermore, designing for energy efficiency involves using methods that operate at ambient temperature and pressure, which can often be achieved through effective catalysis. mlsu.ac.in The shift from stoichiometric dehydrating agents to catalytic systems aligns well with the core tenets of green chemistry. rsc.org

Microwave-Assisted Synthetic Strategies for Related Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. asianpubs.orglew.ro This technology has been successfully applied to the synthesis of various derivatives related to dichloroacetic acid.

For instance, the synthesis of chloroacetic acid itself has been optimized using microwave irradiation, which significantly cuts reaction time and improves selectivity. asianpubs.org In another example, the synthesis of benzodiazepine-2,5-diones from isatoic anhydrides was achieved in just 3 minutes under microwave heating at 130 °C, a dramatic improvement over traditional methods. asianpubs.org The treatment of certain compounds with dichloroacetic acid has also been performed under microwave conditions to synthesize complex heterocyclic systems. mdpi.com

These examples demonstrate the potential of microwave-assisted strategies for the synthesis of this compound and its derivatives. The ability of microwaves to efficiently heat the reaction mixture can overcome activation barriers and accelerate the rates of reactions like dehydration or nucleophilic substitution, potentially allowing for catalyst-free or more energy-efficient synthetic routes.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Reaction Data for the synthesis of 4-amino-3-mercapto-5-oxo-6-[2-(2-thienyl)vinyl]-1,2,4-triazine. mdpi.com

MethodReaction TimeYield
Conventional Heating (Reflux) 2 hours62%
Microwave Irradiation 2 minutes98%

Investigation of Byproduct Formation Pathways in Anhydride Synthesis

The synthesis of this compound, while not as extensively documented in publicly available literature as that of its parent acid, is subject to the formation of various byproducts. These impurities can arise from several sources, including contaminants present in the starting materials and side reactions occurring under the conditions of synthesis. The investigation into these formation pathways is crucial for optimizing reaction conditions to maximize the yield and purity of the final product.

The primary routes to anhydride formation from a carboxylic acid involve either dehydration or the reaction of a carboxylic acid with a corresponding acyl chloride. For this compound, a plausible and common synthetic strategy would involve the reaction of dichloroacetic acid with dichloroacetyl chloride.

Byproducts from Starting Material Impurities

A significant pathway for byproduct formation originates from the impurities inherent in the starting material, technical-grade dichloroacetic acid. Commercially available high-purity dichloroacetic acid often contains trace amounts of other chlorinated acetic acids and water. iarc.frnih.gov These impurities can participate in the anhydride formation reaction, leading to a mixture of products.

Detailed Research Findings:

Mixed Anhydride Formation: The presence of monochloroacetic acid and trichloroacetic acid as impurities in the starting dichloroacetic acid is a primary route to the formation of mixed anhydrides. iarc.frnih.gov For instance, monochloroacetic acid can react with dichloroacetyl chloride to form chloroacetic this compound. Similarly, trichloroacetic acid can react to form dichloroacetic trichloroacetic anhydride. These reactions are competitive with the desired formation of this compound.

Impact of Water: Residual water in the starting materials can lead to the hydrolysis of the acyl chloride (dichloroacetyl chloride) back to dichloroacetic acid, reducing the efficiency of the reaction. noaa.gov It can also hydrolyze the formed this compound, leading to a lower yield and regenerating the starting acid.

Chloral (B1216628) Hydrate (B1144303) Contamination: Dichloroacetic acid, particularly grades used in specialized applications like oligonucleotide synthesis, may contain trace amounts of chloral hydrate. cabb-chemicals.com While its direct impact on anhydride synthesis is not detailed, chloral hydrate is known to cause unwanted side reactions in subsequent applications of dichloroacetic acid derivatives, suggesting it is a critical impurity to control. researchgate.net

The table below summarizes the typical impurities found in technical-grade dichloroacetic acid and the potential byproducts they may form during anhydride synthesis.

Starting Material ImpurityChemical FormulaPotential ByproductByproduct FormulaProbable Formation Pathway
Monochloroacetic AcidCH₂ClCOOHChloroacetic this compoundC₄H₃Cl₃O₃Reaction of monochloroacetic acid with dichloroacetyl chloride.
Trichloroacetic AcidCCl₃COOHDichloroacetic trichloroacetic anhydrideC₄H₁Cl₅O₃Reaction of trichloroacetic acid with dichloroacetyl chloride.
WaterH₂ODichloroacetic AcidCHCl₂COOHHydrolysis of dichloroacetyl chloride or this compound. noaa.gov
Chloral HydrateC₂H₃Cl₃O₂Complex AdductsN/ASide reactions with reactive intermediates. cabb-chemicals.com

Byproducts from Consecutive and Side Reactions

Beyond impurities in the feedstock, side reactions under synthesis conditions can also generate byproducts. The synthesis of chloroacetic acids is known to proceed via a consecutive chlorination mechanism, where acetic acid is first chlorinated to monochloroacetic acid, which is then further chlorinated to dichloroacetic acid, and subsequently to trichloroacetic acid. lew.roresearchgate.net

Detailed Research Findings:

Consecutive Chlorination Pathway: Research into the chlorination of acetic acid using acetic anhydride as a catalyst has shown that the formation of dichloroacetic acid and trichloroacetic acid occurs mainly through an ionic consecutive reaction path. researchgate.net If the synthesis of this compound involves conditions where a chlorinating agent is present (for example, in an integrated process starting from monochloroacetic acid), over-chlorination can lead to the formation of trichloroacetic acid derivatives.

Thermal Decomposition and Oligomerization: While specific studies on this compound are scarce, acid anhydrides can undergo thermal decomposition or self-condensation at elevated temperatures, such as those used in distillation for purification. These reactions could potentially lead to the formation of oligomeric or polymeric materials and other degradation products. aocs.org The product itself is noted to decompose when distilled at atmospheric pressure, necessitating vacuum distillation. orgsyn.org

The following table outlines hypothetical reaction pathways for byproduct formation during the synthesis of this compound.

Reaction TypeReactantsProduct(s)Conditions
Desired Reaction Dichloroacetic Acid + Dichloroacetyl ChlorideThis compound + HClTypical anhydride synthesis conditions
Mixed Anhydride Formation Monochloroacetic Acid + Dichloroacetyl ChlorideChloroacetic this compound + HClPresence of monochloroacetic acid impurity
Hydrolysis (Side Reaction) This compound + Water2x Dichloroacetic AcidPresence of trace water
Over-chlorination Dichloroacetic Acid + Cl₂Trichloroacetic Acid + HClPresence of excess chlorinating agent

Reactivity Profiles and Reaction Mechanisms of Dichloroacetic Anhydride

Nucleophilic Acyl Substitution Reactions

The core reactivity of dichloroacetic anhydride (B1165640) involves the attack of a nucleophile on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a dichloroacetate (B87207) ion and resulting in the formation of a new acylated product. This general mechanism underpins its reactions with a wide range of nucleophiles. libretexts.org

Hydrolysis Reactions and Kinetic Studies

In the presence of water, dichloroacetic anhydride undergoes hydrolysis to form two equivalents of dichloroacetic acid. libretexts.org The reaction proceeds via nucleophilic attack of a water molecule on one of the carbonyl carbons. While specific kinetic studies on the hydrolysis of this compound are not extensively detailed in the provided results, the hydrolysis of anhydrides like acetic anhydride has been shown to be a pseudo-first-order reaction. etsu.edu The rate of hydrolysis is influenced by factors such as temperature and the composition of the solvent system. etsu.edu

The general mechanism for anhydride hydrolysis is as follows:

Nucleophilic attack: A water molecule attacks one of the carbonyl carbons.

Tetrahedral intermediate formation: A short-lived tetrahedral intermediate is formed.

Leaving group departure: The dichloroacetate anion is eliminated.

Proton transfer: A final proton transfer step yields two molecules of dichloroacetic acid.

Studies on the hydrolysis of related compounds, such as dichloroacetamide, show that the process can be mediated by both acid and base. acs.org Base-mediated hydrolysis often proceeds through a BAC2 mechanism, involving the attack of a hydroxide (B78521) ion on the carbonyl carbon. acs.org

Esterification with Alcohols: Reaction Pathways and Scope

This compound reacts with alcohols to form dichloroacetate esters and dichloroacetic acid. libretexts.org This reaction is a standard method for preparing such esters. The reaction is typically slower than with the more reactive acyl chlorides but is an effective method for acylation. chemguide.co.uk

The general mechanism for the esterification of an alcohol with an anhydride involves: libretexts.org

Nucleophilic Attack: The alcohol's oxygen atom acts as a nucleophile, attacking a carbonyl carbon of the anhydride.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Leaving Group Removal: The dichloroacetate group is expelled.

Deprotonation: A base, often a non-nucleophilic amine like pyridine, removes the proton from the oxonium ion to yield the final ester product and a carboxylate salt. libretexts.org

The reaction scope is broad, encompassing primary and secondary alcohols. The use of a base is common to neutralize the carboxylic acid byproduct, driving the reaction to completion.

Table 1: Esterification of Alcohols with Acid Anhydrides

Alcohol Reagent Product Typical Conditions
Ethanol This compound Ethyl dichloroacetate Warming, optional base (e.g., pyridine)
Methanol (B129727) This compound Methyl dichloroacetate Warming, optional base

Amidation with Amines: Mechanism and Product Diversity

The reaction of this compound with primary or secondary amines is a robust method for synthesizing N-substituted dichloroacetamides. libretexts.orgyoutube.com The reaction proceeds readily, as amines are generally strong nucleophiles. mnstate.edu The products are an amide and a molecule of dichloroacetic acid. youtube.com

The mechanism is a classic nucleophilic acyl substitution: libretexts.orgmnstate.edu

Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks one of the carbonyl carbons.

Tetrahedral Intermediate Formation: A zwitterionic tetrahedral intermediate is formed.

Proton Transfer: A proton is transferred, often to another amine molecule acting as a base.

Leaving Group Elimination: The intermediate collapses, ejecting the dichloroacetate leaving group to form the amide.

Two equivalents of the amine are often required: one to act as the nucleophile and the second to act as a base, neutralizing the dichloroacetic acid byproduct to form an ammonium (B1175870) salt. mnstate.edu Alternatively, a non-nucleophilic base can be used. mnstate.edu This method has been used to synthesize a variety of dichloroacetamides, some of which have been studied for their biological activity. bohrium.com Yields for such amidation reactions are often high, ranging from 44% to 98%. bohrium.comresearchgate.net

Reactions with Heteroatom Nucleophiles (e.g., Thiosemicarbazide)

This compound's reactivity extends to other heteroatom nucleophiles. While direct reaction data with thiosemicarbazide (B42300) is sparse in the search results, the reactivity of other anhydrides, like phthalic anhydride, provides a model. Phthalic anhydride reacts with thiosemicarbazide, where the nucleophilic nitrogen of the hydrazine (B178648) moiety attacks a carbonyl group of the anhydride. mdpi.comchemmethod.com This initial reaction can lead to the formation of a carboxylic acid-thiourea derivative. mdpi.com Subsequent reactions, such as cyclization, can occur depending on the reaction conditions. mdpi.comuobaghdad.edu.iq For instance, thiosemicarbazide can be used to synthesize various heterocyclic compounds like thiazolidinones and thiadiazoles. irjmets.comuobaghdad.edu.iq

Role as an Acylating Agent in Organic Transformations

This compound is an effective acylating agent, used to introduce the dichloroacetyl group (Cl₂CHCO-) onto various substrates. This reactivity is fundamental to its role in the synthesis of more complex molecules. Acylating agents are crucial in organic chemistry for creating C-C, C-O, and C-N bonds through the transfer of an acyl group.

Its utility is demonstrated in Friedel-Crafts acylation reactions, where it can acylate aromatic rings in the presence of a Lewis acid catalyst to form aryl ketones. sigmaaldrich.comorganic-chemistry.org The general mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. byjus.comiitk.ac.in Acid anhydrides are common reagents for this transformation, providing an alternative to acyl chlorides. sigmaaldrich.combyjus.com

Participation in Carbon-Carbon Bond Forming Reactions

Beyond standard acylations, this compound and its derivatives can participate in reactions that form new carbon-carbon bonds.

Friedel-Crafts Acylation: As mentioned, this compound can be used in Friedel-Crafts acylation to attach a dichloroacetyl group to an aromatic ring, forming a C(sp²)-C(sp²) bond. sigmaaldrich.comorganic-chemistry.org The reaction requires a Lewis acid catalyst, such as AlCl₃, to activate the anhydride. byjus.comiitk.ac.in The resulting aryl ketone is deactivated towards further substitution, which helps in preventing polyacylation. organic-chemistry.org

While direct examples of this compound in other specific C-C bond-forming reactions like aldol (B89426) or Claisen condensations were not found in the search results, derivatives of dichloroacetic acid have been used in such contexts. For example, dichloroacetic acid anilides are precursors in Darzens condensations and intramolecular Friedel-Crafts alkylations to form new C-C bonds in the synthesis of indolin-2-ones. bohrium.com Additionally, esters of dichloroacetic acid have been shown to react with olefins in the presence of a ruthenium(II) catalyst in redox-induced radical reactions to form new carbon-carbon bonds. acs.org

Electrophilic Reactivity in Various Reaction Systems

This compound, as a member of the acid anhydride family, is characterized by its significant electrophilic reactivity. This reactivity stems from the two carbonyl carbons, which are rendered highly electron-deficient by the adjacent electron-withdrawing oxygen atoms and the dichloroacetyl groups. This inherent electrophilicity makes it a potent acylating agent in a variety of reaction systems, reacting with a range of nucleophiles. The general reaction follows a nucleophilic acyl substitution mechanism. organic-chemistry.org While it is generally less reactive than the corresponding acyl chloride (dichloroacetyl chloride), it is more reactive than esters and amides, making it a versatile reagent in organic synthesis. youtube.com

The primary reactions of this compound involve the transfer of a dichloroacetyl group to a nucleophile. Key reaction systems include:

Acylation of Alcohols: this compound reacts with alcohols to form the corresponding dichloroacetate esters. The reaction involves the nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons of the anhydride. This is followed by the elimination of a dichloroacetate anion, which acts as a good leaving group. The reaction is often catalyzed by a base to deprotonate the alcohol, increasing its nucleophilicity, or by an acid to activate the anhydride. chemguide.co.uk

Acylation of Amines: The reaction with primary and secondary amines is typically rapid and yields N-substituted dichloroacetamides. The nitrogen atom of the amine acts as a potent nucleophile, attacking a carbonyl carbon of the anhydride. chemguide.co.uk Due to the high nucleophilicity of amines, these reactions often proceed readily without the need for a catalyst. Typically, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the dichloroacetic acid byproduct, forming an ammonium salt. youtube.com

Friedel-Crafts Acylation: this compound can be used to acylate aromatic rings in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgiitk.ac.in The Lewis acid coordinates to a carbonyl oxygen, which activates the anhydride and facilitates the formation of a highly electrophilic dichloroacylium ion. science-revision.co.ukmasterorganicchemistry.com This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl dichloromethyl ketone via electrophilic aromatic substitution. iitk.ac.inscience-revision.co.uk A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.orgscience-revision.co.uk

The table below summarizes the electrophilic behavior of this compound in these representative systems.

Reaction TypeNucleophileGeneral ProductMechanism
EsterificationAlcohol (R-OH)Dichloroacetate EsterNucleophilic Acyl Substitution
AmidationAmine (R-NH₂)N-substituted DichloroacetamideNucleophilic Acyl Substitution
Friedel-Crafts AcylationArene (Ar-H)Aryl Dichloromethyl KetoneElectrophilic Aromatic Substitution

Mechanistic Elucidation using Advanced Analytical Techniques

The mechanisms of reactions involving this compound are investigated using a suite of modern analytical methods. These techniques allow for the real-time monitoring of reactants and products, the identification of transient intermediates, and the characterization of final product structures, providing a comprehensive understanding of the reaction pathway.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring the progress of acylation reactions. researchgate.net this compound exhibits characteristic strong C=O stretching absorptions for the anhydride functional group, typically found at approximately 1820 cm⁻¹ and 1750 cm⁻¹. During a reaction, such as the esterification of a lignocellulosic material with an anhydride, the disappearance of these anhydride peaks can be monitored. nipne.ro Concurrently, the appearance of a new carbonyl peak at a different frequency (e.g., ~1735-1750 cm⁻¹ for an ester) confirms the formation of the acylated product. nipne.ro The absence of anhydride peaks in the final product spectrum indicates the completion of the reaction. nipne.ro In kinetic studies, techniques like stopped-flow FT-IR can be used to measure reaction rates by tracking the change in absorbance of these key functional groups over time. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of the products formed from this compound reactions. bohrium.com For example, in the synthesis of dichloroacetamides, ¹H NMR can confirm the structure by showing the characteristic signal for the dichloromethyl proton (CHCl₂) and the signals for the protons of the amine substrate, which will often experience a chemical shift upon acylation. bohrium.com Furthermore, NMR can be used to detect key reaction intermediates. In some acylation reactions, it is possible to observe the formation of transient species like a protonated tetrahedral intermediate or an acylammonium salt, providing direct evidence for the proposed reaction mechanism. researchgate.net

Mass Spectrometry (MS): Mass spectrometry, frequently coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), is crucial for identifying reaction products and intermediates by providing precise molecular weight information. bohrium.comresearchgate.net For instance, in the synthesis of dichloroacetamides, LC-MS is used to confirm the molecular weight of the target compounds, thereby verifying their identity. bohrium.com In more detailed mechanistic studies, such as the atmospheric degradation of related compounds like methyl dichloroacetate, GC-MS has been employed to identify and quantify the various products formed, allowing for the construction of a detailed reaction pathway. researchgate.netrsc.org

The table below outlines the application of these analytical techniques in studying reactions of this compound and analogous systems.

Analytical TechniqueApplication in Mechanistic StudiesInformation Obtained
FTIR SpectroscopyMonitoring functional group transformation. nipne.roDisappearance of anhydride C=O bands, appearance of product C=O band, reaction kinetics. researchgate.net
NMR SpectroscopyStructural elucidation of products and intermediates. bohrium.comConfirmation of product structure, identification of transient species. researchgate.net
Mass Spectrometry (LC-MS, GC-MS)Identification of products and byproducts. bohrium.comresearchgate.netMolecular weight confirmation, product distribution, and yields. rsc.org

Applications of Dichloroacetic Anhydride in Synthetic Chemistry

Preparation of Dichloroacetyl Derivatives and Intermediates

Dichloroacetic anhydride (B1165640) is a highly effective acylating agent, primarily used to introduce the dichloroacetyl group onto various nucleophiles, leading to the formation of a wide range of dichloroacetyl derivatives and synthetic intermediates. The high reactivity of the anhydride, comparable to that of dichloroacetyl chloride, facilitates reactions with alcohols, phenols, and amines to form the corresponding esters and amides. crunchchemistry.co.ukpharmj.org.ua

These acylation reactions are foundational for creating more complex molecules. For instance, dichloroacetyl chloride, a closely related and often interchangeably used reagent, reacts with substituted ethylamines and aromatic amino acids to produce dichloroacetamides, some of which have been investigated for their biological activity. pharmj.org.ua Similarly, various esters of dichloroacetic acid have been synthesized by reacting polyfunctional alcohols and phenols with dichloroacetyl chloride in the presence of a base like 4-(dimethylamino)pyridine (DMAP). researchgate.net

These derivatives are not merely end products but often serve as crucial intermediates. Dichloroacetic acid and its esters are important starting materials for producing fine chemicals such as glyoxylic acid, dialkoxy acids, diaroxy acids, and sulfonamides. nih.goviarc.frnih.gov The anhydride's ability to readily form these stable derivatives makes it a key component in the synthetic chemist's toolbox for accessing a variety of functionalized molecules.

Table 1: Examples of Dichloroacetyl Derivatives from Dichloroacetic Anhydride/Chloride

Nucleophile Derivative Class Product Example Reference(s)
Substituted Amines Amide N-biphenyl-2,2-dichloroacetamide uran.ua
Aromatic Amino Acids Amide 4-(2,2-dichloroacetylamino)-2-hydroxybenzoic acid pharmj.org.ua
Polyfunctional Alcohols Ester Esters of vitamins B1 and C researchgate.net
Phenols Ester Dichloroacetate (B87207) esters of phenol (B47542) derivatives researchgate.net

Utility in Protecting Group Strategies in Complex Syntheses

In the intricate sequences of complex molecule synthesis, the protection and deprotection of functional groups is a critical strategy. While this compound itself is primarily an acylating agent, its hydrolysis product, dichloroacetic acid (DCA), plays a pivotal role in a widely used protecting group strategy, particularly in the automated solid-phase synthesis of oligonucleotides. cabb-chemicals.comumich.edu

This multi-step process involves the sequential addition of nucleotide building blocks to a growing chain. cabb-chemicals.com To ensure selective reaction at the desired position (the 5'-hydroxyl group), other reactive sites on the nucleoside are temporarily blocked with protecting groups. umich.edu The 5'-hydroxyl group is commonly protected with an acid-labile 4,4'-dimethoxytrityl (DMTr) group. cabb-chemicals.comumich.edu

Each cycle of the synthesis begins with the removal of this DMTr group, a step known as detritylation. Dichloroacetic acid is a preferred reagent for this deprotection. tandfonline.comrsc.orggoogle.com It is used as a solution (e.g., 2-5% in a solvent like dichloromethane (B109758) or toluene) to quantitatively cleave the DMTr ether linkage, exposing the 5'-hydroxyl for the next coupling reaction. umich.eduumich.edu The choice of DCA is strategic: it is strong enough to effect rapid and complete detritylation but selective enough to minimize undesirable side reactions like the depurination of purine (B94841) bases, which can occur with stronger acids. umich.edutandfonline.com This application in a complex, repetitive synthesis highlights the importance of reagents like DCA in modern protecting group strategies.

Reagent in Multi-Step Organic Synthesis Schemes

This compound and its acyl chloride counterpart are valuable reagents in multi-step organic syntheses, where a target molecule is constructed through a sequence of reactions. Their utility lies in their ability to introduce the dichloroacetyl moiety, which can be a final structural feature or an intermediate functional group that is modified in subsequent steps.

An example of its use is in the synthesis of various heterocyclic compounds. Derivatives of dichloroacetic acid, such as dichloroacetic acid anilides, serve as starting materials for the synthesis of 3-chloro(aryl)methyl)-3-hydroxyindolin-2-ones via an intramolecular Friedel-Crafts alkylation. bohrium.com This demonstrates a cascade where the initial dichloroacetyl derivative is transformed to build a more complex scaffold.

Furthermore, dichloroacetyl chloride is a known precursor in the industrial synthesis of the antibiotic chloramphenicol (B1208) and various herbicides, such as dichlormid. wikipedia.org These syntheses are inherently multi-step processes where the initial acylation is just one part of a longer, more complex reaction sequence. The reliability and reactivity of this compound/chloride make it a staple reagent for introducing a specific two-carbon, dichlorinated unit that is essential for the final product's structure and function. crunchchemistry.co.uk

Role as a Catalyst or Promoter in Organic Transformations

While primarily used as a stoichiometric reagent for acylation, acid anhydrides can also participate in or influence catalyzed reactions. In some contexts, an acid anhydride can act as a catalyst itself. For example, acetic anhydride is known to be a catalyst in the chlorination of acetic acid. lew.ro

More commonly, this compound is the substrate in a reaction driven by a catalyst. For instance, in Friedel-Crafts acylation, an acyl chloride or anhydride reacts with an aromatic ring in the presence of a Lewis acid catalyst. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com While a stoichiometric amount of catalyst is often needed, reactions with activated benzene (B151609) rings can proceed with catalytic amounts of a milder Lewis acid when an anhydride is used as the acylating agent. wikipedia.org

In a specific study, the combination of this compound and a particular organic catalyst was used to achieve highly selective acylation of a complex natural product scaffold, demonstrating its role as a reagent under catalytic control. nih.gov Additionally, research has shown that phenylsulfenyl chloride can act as a promoter for the formation of this compound from dichloroacetic acid, showcasing another way it is involved in catalyzed or promoted transformations. researchgate.net

Synthesis of Precursors for Fine Chemicals (e.g., Glyoxylic Acid Derivatives from related compounds)

A significant application of this compound's parent acid and its esters is in the synthesis of precursors for fine chemicals, most notably glyoxylic acid. nih.goviarc.fr Glyoxylic acid is a valuable C2 building block used in the production of pharmaceuticals, pesticides, and fragrances. researchgate.net

The "dichloroacetic acid method" is one of the established industrial routes for synthesizing glyoxylic acid. researchgate.net This process typically involves the hydrolysis of dichloroacetic acid or its esters. nih.goviarc.fr The reaction leverages the two chlorine atoms on the alpha-carbon, which can be displaced through hydrolysis to form the aldehyde functional group of glyoxylic acid. While specific industrial processes vary, the fundamental transformation relies on dichloroacetic acid derivatives as the key precursors. A patent describes the reaction of a glyoxylic acid ester to prepare derivatives of dichloroacetic acid esters, further highlighting the close synthetic relationship between these compound classes. google.com

The conversion of dichloroacetic acid to α-keto acid equivalents provides another pathway to valuable derivatives. Dianions formed from bis(ethylthio)acetic acid, which can be prepared from dichloroacetic acid, are readily alkylated and can be converted into the corresponding α-keto acids, demonstrating another route to fine chemical precursors starting from a dichloroacetic acid base. cdnsciencepub.com

Table 2: Methods for Glyoxylic Acid Synthesis

Synthesis Method Starting Material(s) Key Transformation Reference(s)
Nitric Acid Oxidation Glyoxal Oxidation of an aldehyde group researchgate.net
Maleic Anhydride Oxidation Maleic Anhydride Oxidative cleavage researchgate.net
Dichloroacetic Acid Method Dichloroacetic Acid/Esters Hydrolysis of dichloro- group researchgate.net
Electrochemical Reduction Oxalic Acid Electrochemical reduction of a carboxylic acid researchgate.net

Application in Polymer Chemistry: Synthesis of Polyesters and Polyamides

In polymer chemistry, this compound and its related acid, dichloroacetic acid, find applications both as reagents and as specialized solvents. Condensation polymerization, the process used to create polyesters and polyamides, relies on the reaction between bifunctional monomers. youtube.com Typically, this involves a dicarboxylic acid (or its more reactive derivative, a diacyl chloride) reacting with a diol to form a polyester, or with a diamine to form a polyamide. youtube.comnih.gov

Given that acid anhydrides are reactive acylating agents, this compound can, in principle, be used in these polymerization reactions, either to form a polymer or to modify a pre-existing one. While less common than simple diacids, anhydrides can be used for acylation reactions in polymer synthesis.

More frequently documented is the use of dichloroacetic acid as a solvent for the characterization of synthesized polymers. Due to the strong hydrogen bonds in polyamides, they are often insoluble in common solvents. Dichloroacetic acid is one of the few solvents capable of dissolving high molecular weight polyamides like certain types of nylon, allowing for analysis such as dilute solution viscometry to determine molecular weight. researchgate.netwhiterose.ac.uk Its use has also been noted in the characterization of certain polyesters.

Contribution to the Construction of Complex Organic Scaffolds

The reactivity of this compound and its derivatives makes them valuable for constructing complex organic scaffolds, including heterocyclic systems and macrocycles, which are core structures in many pharmaceuticals and advanced materials.

The introduction of a dichloroacetyl group can facilitate subsequent cyclization reactions to build these frameworks. For example, dichloroacetic acid has been used as a starting material in the synthesis of bis(pyrazolyl)acetate ligands. ulisboa.pt These ligands are important in coordination chemistry and can be functionalized to form complex macrocyclic structures for applications in medicine. ulisboa.pt Similarly, derivatives have been employed in the synthesis of precursors for drug-like cyclophane macrocycles, where the initial acylation step is key to building the linear chain that will later undergo cyclization. nih.gov

In heterocyclic chemistry, this compound's reactivity is harnessed to build rings. Research has shown its utility in synthesizing various thiazole-containing scaffolds. uran.ua In another example, dichloroacetamide derivatives undergo intramolecular Friedel-Crafts reactions to yield complex indolin-2-one structures. bohrium.com These applications show that this compound is not just a simple acylating agent but a strategic tool for assembling the sophisticated, three-dimensional architectures required for advanced chemical applications.

Theoretical and Computational Investigations of Dichloroacetic Anhydride

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for determining the three-dimensional structure of dichloroacetic anhydride (B1165640). These calculations optimize the molecular geometry to find the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

The molecule consists of two dichloroacetyl groups linked by a central oxygen atom. Computational models can predict the conformational landscape, identifying different rotational isomers (conformers) and their relative energies. The flexibility of the C-O-C anhydride linkage allows for various spatial orientations of the two carbonyl groups. DFT calculations can determine the most stable conformer and the energy barriers between different conformations. This structural information is the foundation for understanding the molecule's reactivity and spectroscopic properties. While specific published data on dichloroacetic anhydride is limited, the methodologies are well-established from studies on related molecules like dichloroacetic acid researchgate.net and other anhydrides.

Table 1: Representative Structural Parameters for an Anhydride Backbone (Note: These are illustrative values for a generic anhydride structure, as specific published computational data for this compound is not available. Actual values would be derived from DFT calculations.)

ParameterDescriptionIllustrative Value
C=O Bond LengthThe length of the double bond between carbon and oxygen in the carbonyl group.1.20 Å
C-O Bond LengthThe length of the single bond between a carbonyl carbon and the central anhydride oxygen.1.41 Å
C-C Bond LengthThe length of the single bond between the carbonyl carbon and the dichloromethyl carbon.1.52 Å
C-Cl Bond LengthThe length of the bond between a carbon and a chlorine atom.1.77 Å
C-O-C AngleThe bond angle around the central anhydride oxygen.117°
O=C-O AngleThe bond angle within the carboxyl group.121°

Prediction of Spectroscopic Signatures for Mechanistic Studies

Computational methods are widely used to predict vibrational spectra, such as Infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that serves as a molecular "fingerprint." These predicted spectra are invaluable for interpreting experimental data and for mechanistic studies. acs.org

For this compound, the most prominent features in its predicted IR spectrum would be intense absorption bands corresponding to the symmetric and asymmetric stretching modes of the C=O groups, a characteristic feature of anhydrides. The C-O-C stretching vibrations would also provide a key signature. By comparing experimental spectra of a reaction mixture to the predicted spectrum of this compound, researchers can confirm its presence, track its concentration over time, and elucidate reaction mechanisms, such as its hydrolysis or its role as an acylating agent. acs.org

Analysis of Electronic Structure and Reactivity Descriptors

The reactivity of a molecule is governed by its electronic structure. Computational chemistry provides a suite of descriptors that quantify this reactivity.

According to Frontier Molecular Orbital (FMO) theory, a molecule's reactivity is primarily determined by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com

HOMO: The HOMO is the outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the central and carbonyl oxygen atoms.

LUMO: The LUMO is the innermost orbital without electrons. Its energy level indicates the molecule's ability to accept electrons (electrophilicity). The LUMO of this compound is anticipated to be localized on the electrophilic carbonyl carbons, making them susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a crucial indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive and easily polarizable. sharif.edu

Conceptual DFT provides a framework for defining chemical properties based on the response of a system's energy to a change in its number of electrons. nih.gov These descriptors offer a quantitative scale for reactivity. ias.ac.in

Chemical Potential (μ): This descriptor measures the "escaping tendency" of electrons from a system. It is the negative of electronegativity (μ = -χ). A higher chemical potential (less negative value) indicates a greater tendency to donate electrons. arxiv.org

Chemical Hardness (η): Hardness measures the resistance of a molecule to a change in its electron distribution. scielo.org.mx Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): Defined by Parr et al. as ω = μ²/2η, this index quantifies the global electrophilic power of a molecule. uchile.cl It measures the stabilization in energy when the system acquires additional electronic charge from the environment. nih.gov this compound, as a strong acylating agent, is expected to have a high electrophilicity index.

Table 2: Key DFT-Based Reactivity Descriptors

DescriptorSymbolFormulaSignificance
Ionization PotentialIPIP ≈ -EHOMOEnergy required to remove an electron.
Electron AffinityEAEA ≈ -ELUMOEnergy released when an electron is added.
Chemical Potentialμμ = -(IP + EA)/2Tendency of electrons to escape; relates to electronegativity.
Chemical Hardnessηη = (IP - EA)Resistance to change in electron configuration.
Electrophilicity Indexωω = μ² / (2η)Quantitative measure of electrophilic character.

Ionization Potential and Electron Affinity

Ionization Potential (IP) and Electron Affinity (EA) are fundamental properties that can be accurately predicted using computational methods. schrodinger.comnih.gov

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule in its gaseous state. Computationally, it is calculated as the energy difference between the cationic species and the neutral molecule. As a first approximation (via Koopmans' theorem), it is related to the energy of the HOMO (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added to a neutral molecule in its gaseous state. It is calculated as the energy difference between the neutral molecule and its anionic form. It can be approximated by the energy of the LUMO (EA ≈ -ELUMO).

These values are not only important in their own right but are also used to calculate the chemical potential, hardness, and electrophilicity index, providing a complete picture of the molecule's reactivity. arxiv.org

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can trace the entire reaction pathway from reactants to products. rowan.edu

This involves locating and characterizing the geometries and energies of all stationary points, including reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.

For this compound, such modeling can elucidate:

Hydrolysis: The step-by-step mechanism of its reaction with water to form two molecules of dichloroacetic acid.

Acylation Reactions: The pathways by which it acts as an acylating agent, transferring a dichloroacetyl group to a nucleophile. acs.org

Formation Mechanisms: The reaction pathways leading to its formation, for example, from dichloroacetic acid. Studies on related systems, such as the use of acetic anhydride as a catalyst in chlorination reactions, demonstrate the power of this approach to compare different possible routes and identify the most favorable one based on calculated activation energies. lew.ro

By providing a detailed, energetic picture of the reaction, computational modeling offers insights into reactivity and selectivity that are critical for controlling and optimizing chemical processes involving this compound.

Solvation Effects on this compound Reactivity

Detailed computational studies examining the influence of various solvents on the reactivity of this compound are limited. However, based on the fundamental principles of chemical reactivity for acid anhydrides, significant solvation effects can be predicted. This compound is a strong acylating agent, and its reactivity is highly dependent on the nature of the solvent medium. The solvent can influence reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and products.

The most dramatic solvent effect is observed in protic solvents like water and alcohols. This compound undergoes rapid solvolysis in these media. In water, it hydrolyzes to form two equivalents of dichloroacetic acid. This reaction is typically very fast, highlighting the compound's instability in aqueous environments.

In aprotic solvents, the effects can be more nuanced:

Polar Aprotic Solvents (e.g., acetonitrile, DMF): These solvents are capable of stabilizing polar and charged intermediates that may form during a nucleophilic acyl substitution reaction. By solvating cations and anions, they can facilitate reactions that proceed through ionic transition states, potentially increasing the rate of acylation compared to nonpolar solvents.

Nonpolar Solvents (e.g., chloroform, carbon tetrachloride): In these environments, the anhydride's intrinsic reactivity is paramount. Reactions proceed without significant stabilization of polar intermediates by the solvent. This compound is used as a reagent in such solvents for specific chemical transformations, such as the Pummerer reaction.

A summary of the expected solvation effects on the reactivity of this compound is presented in the table below.

Table 1: Predicted Solvation Effects on this compound Reactivity

Solvent ClassExample SolventsPredicted Effect on ReactivityReaction Type
Protic Water, Methanol (B129727), EthanolVery high reactivity; solvent acts as a nucleophile, leading to rapid decomposition of the anhydride.Solvolysis (Hydrolysis/Alcoholysis)
Polar Aprotic Acetonitrile, Dimethylformamide (DMF)Enhanced reactivity for reactions involving polar transition states; solvent stabilizes charged intermediates.Nucleophilic Acyl Substitution
Nonpolar Aprotic Chloroform, Carbon TetrachlorideBaseline reactivity; the reaction proceeds based on the intrinsic electrophilicity of the anhydride without significant solvent stabilization.Nucleophilic Acyl Substitution

Advanced Analytical Methodologies for Research on Dichloroacetic Anhydride

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatography, coupled with mass spectrometry, provides the separation and sensitivity required to analyze complex mixtures containing dichloroacetic anhydride (B1165640) and its related species. These methods are central to monitoring reaction progress and ensuring the purity of the final products.

Gas chromatography is a powerful tool for analyzing volatile compounds. For dichloroacetic anhydride, GC-MS analysis is used to assess purity and identify volatile side-products from its synthesis or subsequent reactions. Due to the compound's reactivity, direct injection can be challenging, and analysis often involves monitoring its derivatives or the products of its reactions.

In practice, this compound is often used as a derivatizing agent itself. For instance, in the analysis of chloroanilines, this compound is used to create amide derivatives that are then separated and identified by GC-MS. During such studies, it was noted that reactions involving this compound could yield more side-products compared to other reagents like trifluoroacetic anhydride, necessitating a silica (B1680970) gel column cleanup to ensure the quality of the chromatograms publications.gc.ca. This highlights the importance of GC-MS in assessing the outcomes and purity of reactions where the anhydride is a key reagent.

The mass spectrum of this compound is well-characterized, providing a definitive fingerprint for its identification.

Table 1: Key GC-MS Data for this compound

Parameter Value Source
Kovats Retention Index (Standard Non-polar column) 1248 PubChem nih.gov
Major Mass Spectral Peaks (m/z) 83 (Top Peak) PubChem nih.gov
NIST Library Number 235924 PubChem nih.gov

While GC-MS is suited for volatile compounds, LC-MS/MS is indispensable for analyzing non-volatile species, particularly the primary hydrolysis product of this compound: dichloroacetic acid (DCA). The high reactivity of the anhydride with protic solvents like water and methanol (B129727) makes direct analysis by conventional reversed-phase LC difficult. Therefore, LC-MS/MS is most powerfully applied to monitor the reactions of the anhydride by quantifying the appearance of its non-volatile products.

The analysis of DCA, a small and polar compound, has been a significant area of methods development. Challenges in retaining such compounds on traditional HPLC columns have led to the adoption of advanced techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) researchgate.netnih.govnih.gov. Validated LC-MS/MS methods using HILIC or ion-exchange chromatography can effectively separate DCA from complex matrices like water or biological samples researchgate.netnih.gov. These methods are crucial for kinetic studies of this compound's hydrolysis, where tracking the formation rate of DCA provides a direct measure of the anhydride's reaction rate.

Research has focused on developing robust LC-MS/MS methods for haloacetic acids, including DCA, with high sensitivity and precision, often without the need for derivatization researchgate.netiwaponline.com.

Table 2: Example LC-MS/MS Method Parameters for Dichloroacetic Acid (DCA) Analysis

Parameter Description
Technique Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase LC with Ion-Pairing
Column Amino column (for HILIC) or C18 column (for reversed-phase) researchgate.netnih.goviwaponline.com
Mobile Phase Acetonitrile/water gradients, often with additives like formic acid or volatile amines researchgate.netiwaponline.com
Detection Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode nih.gov
MRM Transition for DCA m/z 127 → 83 nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Components

Spectroscopic Approaches for Mechanistic Elucidation and Intermediate Characterization

Spectroscopic techniques offer real-time, non-destructive analysis of reaction mixtures, providing invaluable data on transient intermediates and molecular transformations. For a reactive species like this compound, these methods are key to understanding its chemical behavior.

Infrared (IR) spectroscopy is an essential tool for identifying functional groups and monitoring their changes during a chemical reaction. The anhydride functional group has a distinct IR signature, characterized by two strong carbonyl (C=O) stretching bands resulting from symmetric and asymmetric vibrations.

The FTIR spectrum of this compound clearly shows these characteristic peaks, allowing for straightforward confirmation of its presence or consumption in a reaction system nih.govspectrabase.com. By monitoring the decrease in the intensity of the anhydride's carbonyl peaks and the corresponding increase in the carbonyl peak of its product (e.g., the carboxylic acid C=O of dichloroacetic acid around 1750 cm⁻¹), researchers can track reaction kinetics and mechanisms in real time. This technique has been applied to study the photolysis products of related compounds like dichloroacetyl chloride, where FTIR was used to identify key intermediates such as dichloroketene (B1203229) researchgate.net.

Table 3: Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) Description
Asymmetric C=O Stretch ~1830 A strong, characteristic peak for the anhydride functional group.
Symmetric C=O Stretch ~1760 A strong, characteristic peak for the anhydride functional group.
C-O-C Stretch ~1000 Indicates the ether linkage of the anhydride.

Note: Peak positions are approximate and can vary slightly based on the sample phase (neat, solution) and instrument. nih.govspectrabase.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about molecular structure and can be used to observe reaction dynamics. Both ¹H and ¹³C NMR spectra are used for the structural confirmation and purity assessment of this compound nih.gov.

Dynamic NMR is particularly powerful for studying reaction kinetics. While specific studies on this compound are not prevalent, the hydrolysis of acetic anhydride serves as a well-documented model. In these studies, benchtop NMR spectrometers monitor reactions in real time by acquiring spectra at regular intervals magritek.commagritek.com. By plotting the intensity of a characteristic peak for the reactant (this compound) versus time, a kinetic profile is generated. This data can be fitted to a rate law (e.g., pseudo-first order for hydrolysis in a large excess of water) to calculate the reaction rate constant, 'k' magritek.com. Performing the reaction at different temperatures allows for the determination of the activation energy via an Arrhenius plot, providing deep thermodynamic insight into the reaction mechanism magritek.commagritek.com.

Table 4: NMR Spectral Data for this compound

Nucleus Chemical Shift (ppm) Multiplicity Solvent Source
¹H ~6.4 Singlet (Not specified) PubChem nih.gov
¹³C (C=O) ~160 (Not applicable) (Not specified) PubChem nih.gov
¹³C (CHCl₂) ~65 (Not applicable) (Not specified) PubChem nih.gov

Note: Chemical shifts are approximate and depend on the solvent and reference standard used.

Infrared Spectroscopy for Vibrational Mode Analysis in Reaction Systems

Development of Novel Quantitative Methods for Research Samples

Developing reliable quantitative methods for a reactive compound like this compound is a significant challenge. Direct quantification is often hampered by its instability. Consequently, novel research methods frequently rely on indirect quantification or validated methods for stable derivatives or reaction products.

A primary strategy involves the complete and rapid hydrolysis of the anhydride to dichloroacetic acid (DCA), followed by the quantification of DCA using a validated method. Numerous robust methods for the quantitative analysis of DCA in various matrices have been developed, driven by its relevance as a water disinfection byproduct researchgate.netbaua.deasianpubs.org. These methods, which include GC-MS after derivatization nih.gov and direct analysis by LC-MS/MS researchgate.netiwaponline.com, offer high precision and low detection limits. For example, a validated GC-MS method for DCA reported a limit of quantification (LOQ) of 1.40 μg L⁻¹ nih.gov. An LC-MS/MS method can achieve sensitivities below 0.8 μg/L with precision better than 7% iwaponline.com.

Another approach is derivatization, where the anhydride is reacted with a stable nucleophile to produce a product that is more easily and reliably quantified than the anhydride itself. For example, the reaction of this compound with specific anilines to form stable amide products can be monitored to completion, providing a quantitative measure of the anhydride's reactivity and initial concentration publications.gc.ca. The development of synthetic procedures that report high purity (e.g., >99%) and yield also constitutes an advancement in the quantitative handling of these compounds google.com. These indirect but highly effective strategies are at the forefront of quantitative research involving this compound.

Non-Target Screening and Target-Compound Analysis in Research Contexts

In the multifaceted research landscape involving this compound, analytical methodologies are pivotal for both identifying unknown compounds and quantifying specific molecules of interest. Non-target screening (NTS) and target-compound analysis represent two complementary approaches that employ advanced instrumentation to characterize complex samples. These methods are crucial in diverse research fields, from environmental monitoring, where dichloroacetic acid (a hydrolysis product of the anhydride) is a known disinfection byproduct, to toxicological studies investigating the effects of the anhydride itself. researchgate.netkwrwater.nlacs.org

Non-target screening with high-resolution mass spectrometry (HRMS) has become an indispensable tool for identifying a broad spectrum of chemicals in a sample without preconceived bias. europa.eukcl.ac.uk This approach is particularly valuable for discovering novel transformation products, metabolites, or contaminants that may arise from the use or degradation of this compound. In contrast, target-compound analysis focuses on the precise quantification of known analytes, such as dichloroacetic acid (DCAA), using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography (GC). tandfonline.comnih.govrsc.org

Non-Target Screening (NTS) in Environmental and Toxicological Research

NTS is instrumental in providing a comprehensive overview of the chemical composition of a sample. europa.eu In research contexts, such as assessing water quality, NTS can help identify previously unknown disinfection byproducts or contaminants related to this compound. kwrwater.nl The process typically involves using techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), such as Quadrupole-Orbitrap or Quadrupole Time-of-Flight (QTOF-MS) systems. kcl.ac.uknih.gov These instruments provide high mass accuracy and resolution, enabling the tentative identification of compounds by comparing their measured mass-to-charge ratios (m/z) and isotopic patterns against extensive chemical databases. europa.eunih.gov

Research initiatives have successfully applied NTS to screen for highly polar and mobile compounds, including dichloroacetic acid, in drinking water sources. kwrwater.nl These studies highlight the capability of NTS to detect and tentatively identify a wide array of substances whose presence might not be anticipated, thereby broadening the understanding of chemical exposure and potential risks. kwrwater.nlkcl.ac.uk

Target-Compound Analysis for Specific Quantification

While NTS is excellent for discovery, target-compound analysis is the gold standard for accurate quantification. In research involving this compound, this often translates to measuring its primary hydrolysis product, dichloroacetic acid. researchgate.netacs.org Various validated methods are employed for this purpose, each with specific advantages.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a widely used technique for the sensitive and selective determination of haloacetic acids, including DCAA, in complex matrices like drinking water. researchgate.net Methods often use electrospray ionization (ESI) in negative mode. nih.gov For instance, a sensitive ultra-high performance liquid chromatography-quadrupole orbitrap high-resolution mass spectrometry (UHPLC-Q-Orbitrap-HRMS) method was developed for the simultaneous target quantification of ten haloacetic acids. nih.gov Similarly, ion chromatography (IC) coupled with MS/MS offers robust separation and quantification, even in samples with high ionic interference. researchgate.netrsc.org

Gas Chromatography (GC): GC-based methods, often involving an electron capture detector (ECD), provide high sensitivity for halogenated compounds. tandfonline.com This approach typically requires a derivatization step to convert the non-volatile dichloroacetic acid into a more volatile ester, such as its methyl ester, using reagents like methanol-boron trifluoride. tandfonline.com

The table below summarizes findings from various research studies on the target analysis of dichloroacetic acid.

Analytical MethodSample MatrixKey FindingsLimit of Detection (LOD) / Quantification (LOQ)Reference
UHPLC-Q-Orbitrap-HRMS Drinking WaterSimultaneous target quantification of 10 haloacetic acids (HAAs) and semi-target screening of 19 halogenated carboxylic acids (HCAs).LOD: 0.050–2.0 µg/L nih.gov
IC-ESI-MS/MS Drinking WaterFast separation of nine HAAs, bromate, and dalapon (B104946) without preconcentration or derivatization.Not Specified researchgate.net
Non-suppressed IC-ESI-MS/MS Drinking WaterRapid (5 min) quantification of DCAA and trichloroacetic acid (TCAA) with minimal matrix interference.LOQ: 0.48–1.13 μg L−1 rsc.org
GC with ECD Plasma or UrineDerivatization with methanol-boron trifluoride to form methyl ester for analysis.Can determine concentrations as low as 0.04 μg/ml. tandfonline.com
HPLC Industrial Chloroacetic AcidIsocratic elution for simultaneous determination of chloroacetic acid, dichloroacetic acid, and acetic acid.LOD: 0.08 mg·L-1 cmes.org
LC-ESI-MS Water SamplesDetermination of nine HAAs using an ion-pairing reagent (DBA) and propan-2-ol as a mobile phase modifier.LOD: 24 to 118 pg ml−1 researchgate.net

Integrated Multi-Omics Approaches

In toxicological and therapeutic research, analytical methods extend beyond simple quantification. Integrated multi-omics approaches, such as transcriptomics and metabolomics, are used to understand the broader biological impact of compounds like dichloroacetic acid. acs.orgfrontiersin.orgepa.gov For example, microarray gene expression analysis has been used to detect changes in the liver transcriptome of mice exposed to this compound, revealing inflammatory processes even before overt pathology is detectable. acs.org Similarly, integrated metabolomic and transcriptomic analyses in cancer research have identified key metabolic pathways affected by dichloroacetic acid, offering insights into its therapeutic mechanisms. frontiersin.org These advanced research contexts rely on the precise application and data integration from both non-target and target analytical methodologies.

Emerging Research Areas and Future Directions for Dichloroacetic Anhydride

Sustainable Synthetic Pathways and Atom Economy Improvements

The chemical industry is increasingly focused on developing sustainable manufacturing processes that minimize waste and environmental impact. For dichloroacetic anhydride (B1165640) and its precursor, dichloroacetic acid (DCA), research is shifting from traditional synthesis methods toward greener alternatives that emphasize atom economy. uran.uamonash.edu

Traditional methods for producing DCA often involve the multi-step chlorination of acetic acid or the hydrolysis of dichloroacetyl chloride, which itself is typically produced from the oxidation of trichloroethylene. nih.govchemicalbook.comiarc.fr These routes can generate significant waste and involve hazardous materials. Innovations are being pursued to create more efficient and environmentally benign pathways. uran.ua

Key Research Thrusts:

Catalytic Routes: The development of advanced catalysts is a primary goal. This includes creating catalysts for the selective chlorination of acetic acid that can maximize the yield of DCA while minimizing the formation of mono- and trichloroacetic acid byproducts. lew.ro For instance, density functional theory (DFT) studies have been used to investigate the reaction mechanism of acetic acid chlorination using acetic anhydride as a catalyst, providing insights into controlling byproduct formation. lew.ro Another approach is the catalytic dechlorination of the more highly chlorinated trichloroacetic acid to produce DCA, using hydrogen over a palladium catalyst. nih.govnih.gov

Electrochemical Synthesis: Electrochemistry offers a promising sustainable pathway. The electrocarboxylation of organic halides, for example, is being explored to revalue waste products. beilstein-journals.org Research on the electrochemical conversion of DCA to monochloroacetic acid in microfluidic reactors has demonstrated the potential of electrosynthesis for clean chemical production, achieving high conversion and selectivity. researchgate.net This technology could potentially be adapted for the synthesis of DCA from less complex starting materials.

The following table compares traditional and emerging sustainable synthetic approaches for dichloroacetic acid, the precursor to the anhydride.

FeatureTraditional Synthesis (e.g., Acetic Acid Chlorination)Emerging Sustainable Pathways (e.g., Catalytic & Electrochemical)
Primary Goal High yieldHigh atom economy, minimal waste, safety monash.edu
Catalysis Often uses stoichiometric reagentsEmploys highly selective, recyclable catalysts uran.ua
Byproducts Can produce a mixture of chlorinated acetic acids lew.roDesigned to minimize or eliminate byproducts numberanalytics.com
Feedstocks Relies on petrochemical-based starting materialsExplores use of waste streams or renewable feedstocks beilstein-journals.org
Process Batch processingPotential for continuous flow processing researchgate.net

This table is generated based on principles and findings from the cited research.

Integration into Flow Chemistry and Continuous Processing Systems

The transition from traditional batch manufacturing to continuous flow processing represents a significant leap forward for the chemical industry. Flow chemistry, particularly when conducted in microreactors, offers enhanced control, safety, and efficiency for the synthesis and use of reactive compounds like dichloroacetic anhydride. researchgate.netnumberanalytics.com

Research into the electrochemical conversion of DCA in microfluidic reactors highlights the key advantages of this approach. researchgate.net These systems allow for precise control over reaction parameters such as flow rate and current density. The small distance between electrodes in microreactors intensifies mass transfer rates, enabling high conversion in a single pass of the solution through the reactor. researchgate.net This eliminates the need for lengthy batch reaction times and can even allow processes to run efficiently without supporting electrolytes, which are often required in conventional electrochemical cells. researchgate.net

Future applications for this compound in this area include:

On-Demand Synthesis: Given its reactivity, this compound is an ideal candidate for on-demand synthesis in a flow reactor. It could be generated in a continuous stream and immediately consumed in a subsequent reaction step, minimizing storage and handling of the bulk material.

Process Intensification: Flow chemistry enables process intensification, where reaction rates are accelerated, and reactor volumes are dramatically reduced. This leads to smaller manufacturing footprints, lower capital costs, and improved safety profiles.

Paired Electrosynthesis: Advanced electrochemical flow cells can perform "paired" reactions where valuable products are generated at both the anode and the cathode simultaneously, maximizing efficiency and further reducing waste. researchgate.net

The table below summarizes the benefits of integrating this compound processes into flow chemistry systems.

FeatureBatch ProcessingFlow Chemistry / Continuous Processing
Safety Handling and storage of large quantities of reactive materialsOn-demand generation, smaller volumes, better heat transfer
Control Difficult to precisely control temperature and mixingPrecise control over reaction time, temperature, and stoichiometry researchgate.net
Efficiency Longer reaction times, potential for side reactionsShort residence times, high conversion and selectivity researchgate.net
Scalability Scaling up can be complex and non-linearScalable by running multiple systems in parallel ("numbering-up")
Waste Higher volume of solvent and reagent wasteReduced waste, potential for electrolyte-free operation researchgate.net

This table is generated based on principles and findings from the cited research.

Exploration of Novel Reaction Classes and Catalytic Transformations

This compound is a powerful acylating agent, and ongoing research aims to expand its utility into new reaction classes and catalytic processes. While its parent compound, DCA, is used as a reagent and catalyst in various transformations, the anhydride offers higher reactivity for introducing the dichloroacetyl group. chemicalbook.commarketresearchintellect.com

A well-established use of a related compound, acetic anhydride, is in the "capping" step of solid-phase oligonucleotide synthesis, where it acetylates unreacted hydroxyl groups. nih.govrsc.org Dichloroacetic acid is also critical in this process for the detritylation step. nih.govrsc.org This suggests potential for this compound in specialized acylation reactions where the electronic properties of the dichloroacetyl group are desired.

Emerging areas of exploration include:

Advanced Acylation Reactions: Research is focused on leveraging the high reactivity of this compound for the synthesis of complex molecules. For example, DCA is a reactant in the synthesis of chloroketones through Claisen-type homologation reactions. chemicalbook.com The anhydride could serve as a more potent reagent in this and other carbon-carbon bond-forming reactions.

Catalyst Development: this compound can be used to generate other chemical species in situ that act as catalysts. Its reaction with various substrates could produce tailored Lewis or Brønsted acids for specific organic transformations.

Synthesis of Prodrugs and Bioactive Molecules: The dichloroacetyl moiety is of interest in medicinal chemistry. The synthesis of covalent conjugates of DCA with polyfunctional compounds like vitamins and phenols has been explored to create prodrugs with enhanced bioavailability. researchgate.net this compound provides a direct and reactive route for the esterification of hydroxyl groups in these complex molecules. researchgate.net

Applications in Materials Science Beyond Conventional Polymers

The unique chemical properties of the dichloroacetyl functional group make this compound a valuable building block for advanced materials that go far beyond conventional polymers. Its integration into functional materials is an area of growing interest.

Product listings for this compound indicate its relevance in several cutting-edge areas of materials science. ambeed.com These applications leverage the compound's reactivity and the electronic and steric properties it imparts to the final material.

Potential and emerging applications include:

Organic Frameworks and Supramolecular Materials: this compound can be used to modify the organic linkers that form Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs). The dichloroacetyl groups can serve as reactive handles for post-synthetic modification or tune the electronic properties and pore environment of the framework.

Solution & Vapor Deposition Precursors: The compound may act as a precursor in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes to create thin films with specific functionalities. The chlorine atoms can influence the material's properties or be removed during subsequent processing steps.

Organic Redox Flow Battery Materials: In the search for new energy storage solutions, this compound could be used to synthesize or modify organic molecules used as electrolytes in redox flow batteries. The electron-withdrawing nature of the chlorine atoms can be used to tune the redox potentials of the active materials.

Liquid Crystal (LC) Building Blocks: The introduction of a dichloroacetyl group onto a mesogenic core can influence the molecule's shape, polarity, and intermolecular interactions, thereby altering the phase behavior and electro-optical properties of liquid crystalline materials. ambeed.com

Interdisciplinary Research at the Interface of Synthetic and Computational Chemistry

The synergy between experimental synthetic chemistry and computational modeling is accelerating research and development in all areas of chemistry, including that of this compound. numberanalytics.com Computational tools are becoming indispensable for understanding reaction mechanisms, predicting properties, and optimizing processes, saving significant time and resources. numberanalytics.comacs.org

Key interdisciplinary approaches include:

Reaction Mechanism and Kinetics Modeling: Computational chemistry, particularly using Density Functional Theory (DFT), is employed to elucidate complex reaction pathways. For example, DFT calculations have been used to model the chlorination of acetic acid to understand how byproducts like DCA are formed, which is crucial for improving the atom economy of the synthesis. lew.ro

Computational Fluid Dynamics (CFD) for Reactor Design: For processes involving dichloroacetic acid and its derivatives, CFD is a powerful tool for designing and optimizing reactors. One study successfully used CFD to model the photocatalytic degradation of DCA in a photoreactor. acs.org By solving the Navier-Stokes, radiation transport, and species modeling equations simultaneously, the researchers could predict the influence of variables like catalyst loading, light intensity, and pollutant concentration on reactor performance, with results showing good agreement with experimental data. acs.org

Predicting Molecular Properties: Computational methods can predict the physical, chemical, and electronic properties of new molecules incorporating the dichloroacetyl group. This allows for the in-silico screening of candidates for applications in materials science or medicinal chemistry before committing to their synthesis.

The table below highlights findings from interdisciplinary studies involving dichloroacetic acid.

Research AreaComputational MethodKey Findings & InsightsReference
Reaction Mechanism Density Functional Theory (DFT)Elucidated the ionic and radical pathways for the formation of dichloroacetic acid as a byproduct during acetic acid chlorination. lew.ro
Reactor Engineering Computational Fluid Dynamics (CFD)Modeled and validated the performance of a photoreactor for DCA degradation, enabling optimization of operating conditions. acs.org
Synthesis Design General Computational ToolsAid in designing more atom-economical synthesis routes by predicting reaction outcomes and optimizing conditions. numberanalytics.com

This table is generated based on information from the cited research.

Q & A

How can reaction conditions be optimized for acylation reactions using dichloroacetic anhydride (DCAA)?

Methodological Answer:
DCAA’s reactivity is highly solvent- and temperature-dependent. For example, in sulfoxide acylation, anhydrous tetrahydrofuran (THF) at 25°C with 1 equivalent of DCAA yields optimal results within 2 hours . In contrast, acetylation of phenolic groups requires benzene as a solvent with poly-4-vinylpyridine to enhance regioselectivity . Key considerations include:

  • Solvent Polarity: Polar aprotic solvents (e.g., THF) accelerate electrophilic acylation by stabilizing intermediates.
  • Stoichiometry: Excess DCAA (2–3 equiv) improves yields in sterically hindered systems .
  • Temperature Control: Reactions with electron-deficient substrates (e.g., nitroso compounds) require ≤25°C to avoid side reactions .

What purification strategies are effective for isolating products from DCAA-mediated reactions?

Methodological Answer:
Chromatography (silica gel or HPLC) is critical due to DCAA’s tendency to form mixed anhydride byproducts. For example:

  • Flash Chromatography: Effective for separating DCAA-derived N-arylsydnones using ethyl acetate/hexane gradients .
  • Recrystallization: Products with high crystallinity (e.g., acetylated glycine derivatives) are purified from toluene/water mixtures .
  • NMR Monitoring: Crude reaction mixtures analyzed via 1^1H NMR (e.g., δ 7.50–7.13 ppm for aromatic protons) guide solvent selection .

How do electronic substituents on substrates influence DCAA reaction kinetics?

Advanced Analysis:
Substituent effects follow Hammett parameters. Electron-withdrawing groups (EWGs) on acid anhydrides (e.g., Cl in DCAA) increase electrophilicity, accelerating cyclization by ~103^3-fold compared to acetic anhydride . Conversely, EWGs on N-phenyl groups (e.g., –NO2_2) retard nucleophilic attack due to decreased nitroso oxygen basicity (ρ = −1.34) . Kinetic studies in dioxane at 23°C show second-order rate constants (kk) ranging from 0.05 to 5.0 M1^{-1}s1^{-1}, depending on substituent position and solvent polarity .

What analytical techniques resolve mechanistic contradictions in DCAA-mediated cyclization?

Advanced Methodological Approach:
Contradictions arise from competing pathways (e.g., nucleophilic attack vs. acid-catalyzed decomposition). To resolve these:

  • Isolation of Intermediates: Mixed anhydrides (e.g., PhN(NO)CH2_2COOCOCHCl2_2) are trapped using low-temperature FTIR or 13^{13}C NMR .
  • Kinetic Isotope Effects (KIEs): Deuterated substrates distinguish between rate-determining steps (e.g., KIE ≈ 1.0 supports non-proton-transfer mechanisms) .
  • Computational Modeling: DFT calculations validate observed substituent effects on transition-state geometries .

How can transcriptomic analysis detect early toxicological effects of DCAA in murine models?

Advanced Research Protocol:
In female MRL +/+ mice, intraperitoneal DCAA exposure (0.2 mmol/kg, twice weekly for 6 weeks) induces:

  • Gene Expression Profiling: Microarray analysis reveals upregulation of metallothionein (MT1/2) and acute-phase response genes (e.g., SAA1), indicating oxidative stress .
  • Pathway Enrichment: Ingenuity Pathway Analysis (IPA) identifies NF-κB and STAT3 as key regulators of DCAA-induced inflammation .
  • Histopathological Correlation: Despite lacking overt liver damage, transcriptomic changes predict hepatocellular carcinoma progression .

How does solvent polarity affect DCAA’s acylation efficiency in site-selective reactions?

Advanced Optimization Strategy:
In the acylation of avermectin B2a, DCAA’s electron-deficient nature favors C-5-O-acylation over C-4″-O sites (20.5:1 selectivity) in non-polar solvents like toluene. Key factors:

  • Dielectric Constant (ϵ\epsilon): Low-ϵ\epsilon solvents (e.g., benzene, ϵ=2.3\epsilon = 2.3) enhance DCAA’s electrophilicity, improving regioselectivity .
  • Additive Effects: Poly-4-vinylpyridine minimizes ester hydrolysis, increasing yields to >80% .
  • Temperature: Reactions at 0°C suppress competing pathways (e.g., dichloroacetyl chloride formation) .

What synthetic challenges arise from DCAA’s impurities, and how are they mitigated?

Methodological Considerations:
DCAA often contains dichloroacetic acid (DCA) and trichloroacetic anhydride (TCAA) as byproducts. Mitigation strategies include:

  • Distillation: Fractional distillation under reduced pressure (bp 215°C at 760 mmHg) removes DCA (Δ\Deltabp = 25°C) .
  • Derivatization: DCA is converted to methyl esters via methanol/H2_2SO4_4, separable via liquid-liquid extraction .
  • Analytical QC: GC-MS with DB-5 columns monitors purity (retention time: DCAA = 8.2 min; DCA = 6.7 min) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.